4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Description
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring two distinct chlorinated aryl substituents: a 2-chlorophenyl group at position 4 and a 3-chlorophenyl group at position 6 of the pyrimidine core. Its molecular formula is C₁₆H₁₁Cl₂N₃, with a molecular weight of 316.18 g/mol. The compound’s dual chloro substituents enhance its lipophilicity and electronic properties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRHGUZUCBRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl precursors and a pyrimidine core.
Condensation Reaction: The chlorophenyl groups are introduced to the pyrimidine ring through a condensation reaction. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is in medicinal chemistry . The compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes or receptors, which could lead to the development of new therapeutic agents targeting diseases such as cancer or infections. The chlorophenyl groups can increase binding affinity and specificity towards biological targets, enhancing the efficacy of drug candidates.
Biological Research
In biological research , this compound is utilized to study its interactions with biological macromolecules, including proteins and nucleic acids. Understanding these interactions can provide insights into cellular processes and mechanisms of action. For example, research may focus on how the compound affects signal transduction pathways or gene expression, contributing to knowledge about disease mechanisms and potential treatments.
Materials Science
The unique chemical structure of this compound also positions it as a candidate in materials science . Its electronic and optical properties make it suitable for developing new materials, such as organic semiconductors or light-emitting devices. Research may explore how modifications to its structure can optimize performance in these applications.
Industrial Applications
In an industrial context , this compound can serve as an intermediate in the synthesis of complex organic molecules. It may also be used in the formulation of specialty chemicals, where its specific properties can enhance product performance. For instance, it could be involved in creating agrochemicals or other fine chemicals used in various industries.
Case Study 1: Drug Development
A study published in a peer-reviewed journal focused on the synthesis and evaluation of derivatives of this compound for their anticancer activity. The researchers synthesized several analogs and tested their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.
Case Study 2: Biological Interaction Studies
Another research project investigated the binding interactions of this compound with specific protein targets involved in metabolic pathways. Using techniques such as surface plasmon resonance (SPR) and molecular docking studies, the researchers demonstrated that the compound binds effectively to its target, providing insights into its mechanism of action at a molecular level.
Case Study 3: Material Properties
A recent study explored the use of this compound in developing organic light-emitting diodes (OLEDs). The findings showed that incorporating this compound into OLED formulations improved efficiency and stability compared to traditional materials. This highlights its potential role in advancing electronic applications.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorophenyl groups can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:
Structural and Functional Insights
Halogenation Patterns
- Chlorine vs. Fluorine: Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes, while fluorine improves metabolic stability and lipophilicity. For example, the 3-fluoro analog in showed higher anti-inflammatory activity than non-fluorinated derivatives.
Substituent Diversity
- Methoxy Groups : Trimethoxy-substituted analogs (e.g., ) exhibit strong anticancer activity due to enhanced interactions with tubulin or DNA.
- Methyl Groups : Methylated derivatives (e.g., ) improve solubility but may reduce potency compared to halogenated counterparts.
Physicochemical Properties
- Molecular Weight : At 316 g/mol, it falls within the acceptable range for oral bioavailability (Rule of Five compliance).
Biological Activity
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, a compound with the CAS No. 1354939-14-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Preparation Methods
The synthesis of this compound involves several steps:
- Starting Materials : The process begins with chlorophenyl precursors and a pyrimidine core.
- Condensation Reaction : The introduction of chlorophenyl groups occurs through a condensation reaction, often requiring catalysts and controlled conditions (temperature and pH).
- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate can yield oxidized derivatives.
- Reduction : Reducing agents such as sodium borohydride can produce reduced forms.
- Substitution : Chlorine atoms in the chlorophenyl groups can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl groups enhance binding affinity, leading to various biological effects.
Case Studies and Research Findings
- Anti-inflammatory Activity : In studies examining compounds with similar structures, it was found that they could inhibit pro-inflammatory markers like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound may exhibit similar anti-inflammatory properties.
- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that related pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and K562 cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
- Antioxidant Properties : The compound's structure may also confer antioxidant activity, which is crucial for mitigating oxidative stress in biological systems . This aspect is particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
